

In-Depth Technical Guide: tert-Butyl (E)-pent-3-enoate

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Compound of Interest

Compound Name: *tert-Butyl trans-3-pentenoate*

CAS No.: 81643-01-8

Cat. No.: B12846425

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Executive Summary

tert-Butyl (E)-pent-3-enoate (CAS: 81643-01-8) is a specialized aliphatic ester intermediate characterized by a

-unsaturated motif protected by a bulky tert-butyl group. Unlike its thermodynamically stable conjugated isomer (pent-2-enoate), this compound retains a reactive isolated double bond and an acidic

-methylene position, making it a versatile "chiron" (chiral synthon) precursor in asymmetric synthesis.

This guide details the physicochemical profile, validated synthesis protocols, and critical reactivity patterns of tert-butyl (E)-pent-3-enoate, designed for researchers requiring high-purity intermediates for peptidomimetic and natural product scaffolds.

Identity & Physicochemical Characterization[1][2][3] [4][5]

The steric bulk of the tert-butyl group provides orthogonal protection—stable to basic hydrolysis but readily cleaved under acidic conditions (e.g., TFA/DCM). This property is crucial when the pentenoate backbone must survive nucleophilic attacks elsewhere in a complex molecule.

Table 1: Chemical Identity & Properties

Property	Data
IUPAC Name	tert-Butyl (E)-pent-3-enoate
Common Synonyms	tert-Butyl trans-3-pentenoate; (E)-3-Pentenoic acid tert-butyl ester
CAS Number	81643-01-8 (Specific (E)-isomer)
Molecular Formula	
Molecular Weight	156.22 g/mol
SMILES	<chem>CC(C)(C)OC(=O)C\C=C\C</chem>
Physical State	Colorless liquid
Boiling Point	~50–55 °C at 10 mmHg (Estimated)
Density	~0.88 g/mL
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in water

Synthetic Methodologies

Synthesis of

-unsaturated esters requires conditions that prevent the acid-catalyzed migration of the double bond to the conjugated

-position (pent-2-enoate).

Protocol A: Tf₂NH-Catalyzed tert-Butylation (Recommended)

Context: Traditional acid-catalyzed esterification (Fisher) often leads to isomerization. The use of Bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (

-BuOAc) is a modern, mild approach that preserves the alkene geometry [1].

Mechanism: Tf₂NH acts as a superacid catalyst that activates the carboxyl group for attack by the bulky tert-butyl source without generating the harsh conditions that favor conjugation.

Step-by-Step Protocol:

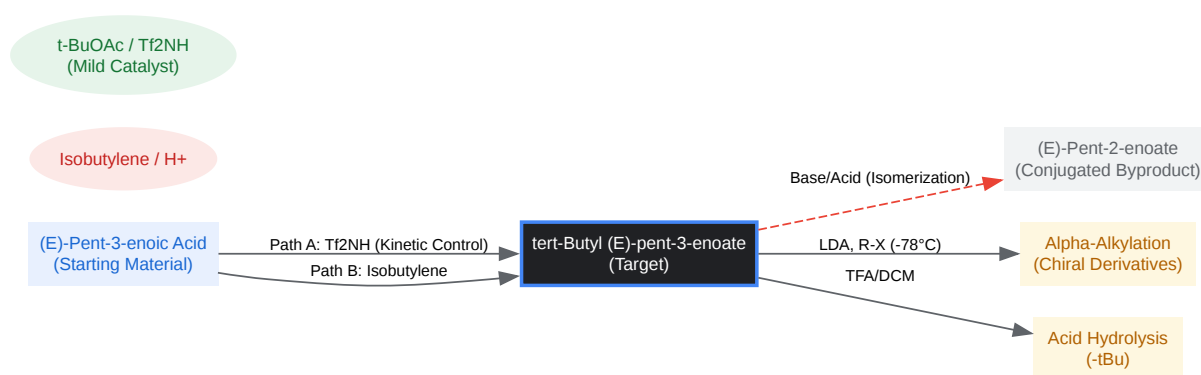
- Reagents:
 - (E)-Pent-3-enoic acid (1.0 equiv)[1]
 - tert-Butyl acetate (-BuOAc) (Solvent & Reagent, excess)[2][3]
 - Tf₂NH (1–5 mol%)
- Procedure:
 - Charge a flame-dried round-bottom flask with (E)-pent-3-enoic acid.
 - Add -BuOAc (approx. 5 mL per mmol of acid).
 - Add Tf₂NH catalyst at 0 °C.
 - Stir at room temperature (25 °C) for 4–12 hours. Monitor by TLC (stain with KMnO₄ to visualize the alkene).
- Work-up:
 - Quench with saturated aqueous NaHCO₃ to neutralize the catalyst.[4]
 - Extract with Et₂O or EtOAc.
 - Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.
 - Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5). Note: Avoid acidic silica or prolonged exposure to prevent isomerization.

Protocol B: Isobutylene Addition (Industrial Standard)

For large-scale preparations, the addition of isobutylene to the carboxylic acid in the presence of catalytic H_2SO_4 or Amberlyst-15 is preferred, though it requires pressure vessels.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the divergent reactivity profile of the product.



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Figure 1: Synthetic pathways and primary reactivity modes.^{[5][6][7][3]} Path A (Tf₂NH) is preferred to minimize thermodynamic isomerization to the conjugated pent-2-enoate.

Critical Applications in Drug Development

Asymmetric α -Alkylation

The

α -unsaturation allows for deprotonation at the

α -position (C2). Unlike conjugated esters, the anion formed here is not delocalized into the carbonyl in the same way, but the position is allylic.

- Utility: Reaction with chiral lithium amides or using chiral auxiliaries allows for the introduction of substituents at C2, creating chiral

-unsaturated amino acid precursors [2].

Fragment Coupling

The tert-butyl group serves as an excellent steric shield during transition-metal catalyzed cross-couplings (e.g., olefin metathesis) occurring at the C3=C4 double bond.

- Example: Cross-metathesis with acrylates to generate difunctionalized linkers for PROTACs or macrocyclic peptides.

Isomerization to Conjugated Scaffolds

While often avoided, controlled isomerization using Ru-catalysts can convert the tert-butyl (E)-pent-3-enoate into tert-butyl (E)-pent-2-enoate in situ, which then acts as a Michael acceptor for nucleophilic conjugate addition.

Safety & Handling (MSDS Summary)

- Hazards: Flammable liquid.[8] Causes skin and eye irritation.
- Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is susceptible to oxidation at the allylic position and acid-catalyzed hydrolysis/isomerization.
- Stability: Avoid exposure to strong acids or Lewis acids unless deprotection is intended.

References

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